![molecular formula C8H6ClNO B068557 3-Chloro-4-hydroxy-5-methylbenzonitrile CAS No. 173900-45-3](/img/structure/B68557.png)
3-Chloro-4-hydroxy-5-methylbenzonitrile
Overview
Description
3-Chloro-4-hydroxy-5-methylbenzonitrile is a chemical compound with the molecular formula C8H6ClNO. It has a molecular weight of 167.59 . This compound is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-hydroxy-5-methylbenzonitrile consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a methyl group at positions 3, 4, and 5 respectively. The benzene ring also carries a nitrile group .Scientific Research Applications
Chiral Stationary Phase for Multi-mode HPLC
A new type of β-cyclodextrin-bonded chiral stationary phase (CSP), partially substituted 3-chloro-5-methylphenylcarbamate- (3- (2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles (35CMP-CD-HPS), has been successfully synthesized and applied as CSP in HPLC under normal-phase, reversed-phase and polar organic mobile phase conditions . The new stationary phase 35CMP-CD-HPS was characterized by means of elementary analysis and Fourier transformation infrared spectroscopy .
Separation of Positional Isomers
The chromatographic performance of 35CMP-CD-HPS-packed column was evaluated by separating positional isomers of disubstituted nitrophenol and nitroaniline . The results showed that 35CMP-CD-HPS exhibited excellent separation selectivity for the aromatic positional isomers .
Separation of Enantiomers of Chiral Drug Compounds
The 35CMP-CD-HPS-packed column was also used for the separation of enantiomers of some chiral drug compounds . The results showed that 35CMP-CD-HPS exhibited excellent separation selectivity for the enantiomers of a wide range of chiral drug compounds .
Synthesis of Novel CSPs
A convenient procedure is described to prepare a novel type of partially substituted 3-chloro-5-methylphenylcarbamate-β-CD-bonded phase 35CMP-CD-HPS by reacting CD-HPS with excess 3-chloro-5-methylphenyl isocyanate in anhydrous pyridine .
Safety and Hazards
Safety information for 3-Chloro-4-hydroxy-5-methylbenzonitrile indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-chloro-4-hydroxy-5-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZDCHYPSLUZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597623 | |
Record name | 3-Chloro-4-hydroxy-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-hydroxy-5-methylbenzonitrile | |
CAS RN |
173900-45-3 | |
Record name | 3-Chloro-4-hydroxy-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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